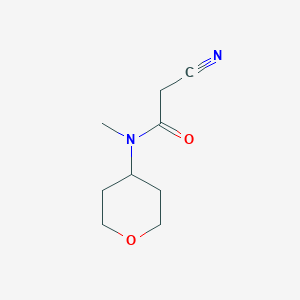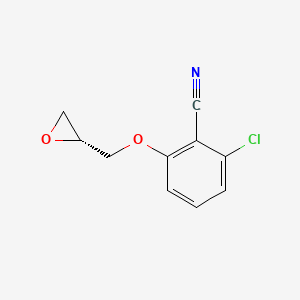
Ethyl 3,3-difluorocyclobutanecarboxylate
Übersicht
Beschreibung
Ethyl 3,3-difluorocyclobutanecarboxylate is a useful research compound. Its molecular formula is C7H10F2O2 and its molecular weight is 164.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is often used as a synthetic intermediate in the preparation of various 3,3-difluorocyclobutyl-substituted building blocks .
Mode of Action
Ethyl 3,3-difluorocyclobutanecarboxylate interacts with its targets through chemical reactions to form various derivatives. It serves as a common synthetic intermediate in the preparation of these derivatives .
Biochemical Pathways
It is known to be involved in the synthesis of various 3,3-difluorocyclobutyl-substituted building blocks, which may further participate in various biochemical reactions .
Pharmacokinetics
Its physicochemical properties suggest that it has high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific derivatives that are synthesized using it as an intermediate . The exact effects can vary widely depending on the nature of these derivatives.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage conditions can affect its stability, with optimal storage recommended in a dry environment at 2-8°C .
Biochemische Analyse
Biochemical Properties
Ethyl 3,3-difluorocyclobutanecarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated compounds. It interacts with various enzymes and proteins, facilitating the incorporation of fluorine atoms into organic molecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 leads to the formation of fluorinated metabolites, which can have unique biochemical properties and potential therapeutic applications .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors and influencing the transcriptional machinery. Additionally, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For example, it has been shown to inhibit the activity of certain proteases by binding to their active sites. This inhibition can lead to changes in protein degradation pathways and affect cellular homeostasis. Additionally, this compound can modulate gene expression by interacting with DNA and RNA polymerases, influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or prolonged exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation. These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties and potential therapeutic applications. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often associated with the accumulation of fluorinated metabolites in the liver and kidneys .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. It can be metabolized by cytochrome P450 enzymes to form fluorinated metabolites, which can further participate in biochemical reactions. The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in the levels of metabolites such as glucose, amino acids, and lipids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and tissues. For example, it can bind to albumin in the bloodstream, allowing for its distribution to various organs. Additionally, this compound can interact with membrane transporters, influencing its uptake and efflux from cells .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. These localization signals ensure that this compound reaches its target sites within the cell, allowing for precise modulation of cellular processes .
Eigenschaften
IUPAC Name |
ethyl 3,3-difluorocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-2-11-6(10)5-3-7(8,9)4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXYNSJJESDMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681128-38-1 | |
| Record name | ethyl 3,3-difluorocyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 3,3-difluorocyclobutanecarboxylate in the synthesis of 3,3-difluorocyclobutyl-substituted building blocks?
A1: The research paper highlights that this compound serves as a versatile starting material for creating various 3,3-difluorocyclobutyl-substituted building blocks []. These building blocks are important for synthesizing more complex molecules, potentially with pharmaceutical applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-(4-fluorophenyl)ethyl]oxan-4-amine](/img/structure/B1486617.png)
![3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione](/img/structure/B1486619.png)


![[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine](/img/structure/B1486623.png)

![3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid](/img/structure/B1486626.png)

